molecular formula C15H18N4O4 B2812633 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide CAS No. 2034538-40-2

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2812633
CAS No.: 2034538-40-2
M. Wt: 318.333
InChI Key: WGSDLZKYFGLWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.

Mechanism of Action

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide is carboxylic acids . This compound is an organic triazine derivative that is commonly used for the activation of carboxylic acids .

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack .

First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of carboxylic acids into other functional groups such as amides, esters, and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Result of Action

The result of the compound’s action is the formation of carboxylic acid derivatives such as amides, esters, and anhydrides . These derivatives are formed through the activation of the carboxylic acid and subsequent nucleophilic attack .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound’s action may be influenced by the presence of water and other solvents.

Safety and Hazards

DMTMM is considered hazardous. It’s harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging. The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran . The reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then reacted with 2-phenoxypropanamide to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran, methanol, ethanol, or isopropyl alcohol . The reaction conditions often involve mild temperatures and atmospheric pressure, making the processes efficient and straightforward.

Major Products Formed

The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency and versatility as a coupling reagent. It offers excellent yields and can be used under mild reaction conditions, making it superior to many other coupling agents .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10(23-11-7-5-4-6-8-11)13(20)16-9-12-17-14(21-2)19-15(18-12)22-3/h4-8,10H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSDLZKYFGLWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC(=N1)OC)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.